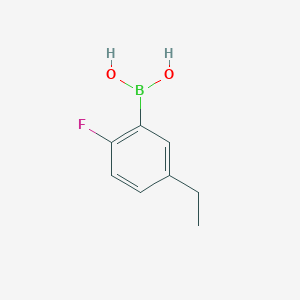

Acide (5-éthyl-2-fluorophényl)boronique

Vue d'ensemble

Description

“(5-Ethyl-2-fluorophenyl)boronic acid” is a type of organoboron compound . Organoboron compounds are well-known building blocks for many organic reactions . They are generally considered non-toxic and are found in nature in high concentrations, mainly in vegetables, fruits, and nuts .

Synthesis Analysis

Boronic acids were first synthesized in 1860 by Edward Frankland . They can be used as building blocks and synthetic intermediates . The synthetic processes used to obtain these active compounds are relatively simple and well known .

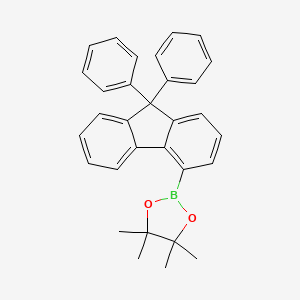

Molecular Structure Analysis

The molecular formula of “(5-Ethyl-2-fluorophenyl)boronic acid” is C8H10BFO2 .

Chemical Reactions Analysis

Boronic acids, such as “(5-Ethyl-2-fluorophenyl)boronic acid”, are commonly used in Suzuki–Miyaura coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Physical And Chemical Properties Analysis

The molecular weight of “(5-Ethyl-2-fluorophenyl)boronic acid” is 167.98 g/mol . It has 2 hydrogen bond donors and 3 hydrogen bond acceptors .

Applications De Recherche Scientifique

Couplage croisé de Suzuki-Miyaura

Acide (5-éthyl-2-fluorophényl)boronique : est un réactif précieux dans les réactions de couplage croisé de Suzuki-Miyaura, qui sont essentielles pour la formation de liaisons carbone-carbone en synthèse organique. Cette réaction est particulièrement utile pour créer des structures biaryles qui sont courantes dans les produits pharmaceutiques et les produits agrochimiques .

Protodéboronation

Le composé peut subir une protodéboronation, un processus où la partie bore est éliminée de la molécule. Cette réaction est essentielle pour la synthèse de molécules complexes où l'acide boronique agit comme un groupe temporaire pendant les étapes intermédiaires .

Réactions d'homologation

Les réactions d'homologation impliquent l'allongement de la chaîne carbonée d'une moléculeThis compound peut être utilisé dans de telles réactions pour introduire des unités carbone supplémentaires dans un squelette moléculaire, ce qui est une étape clé dans la synthèse de divers composés organiques .

Réactions de croisement radicalaire-polaire

Ce dérivé d'acide boronique peut participer à des réactions de croisement radicalaire-polaire. Ces réactions sont un hybride de mécanismes radicalaires et polaires et sont utiles pour créer des molécules complexes avec un contrôle stéréochimique élevé .

Arylation

L'arylation est le processus d'ajout d'un groupe aryle à une moléculeThis compound peut être utilisé pour l'arylation de différents substrats, fournissant une voie directe vers des produits arylés qui sont importants en chimie médicinale .

Formation de récepteur d'anion

Le composé peut être utilisé pour la préparation d'esters de catéchol de l'acide phénylboronique, qui agissent comme des récepteurs d'anions. Ces récepteurs sont prometteurs pour le développement d'électrolytes polymères, qui ont des applications dans la technologie des batteries .

Réactions d'addition énantiosélective

Les réactions d'addition énantiosélective sont cruciales pour la création de centres chiraux dans les moléculesThis compound peut être utilisé dans des réactions d'addition énantiosélective catalysées par le rhodium, contribuant à la synthèse de molécules chirales .

Synthèse de systèmes π-étendus

Cet acide boronique est impliqué dans la synthèse de systèmes hétéroarylfurane π-étendus. De tels systèmes sont importants dans le développement de cellules solaires sensibilisées par des colorants stables, qui sont un type de cellule solaire avec un potentiel de production à faible coût .

Safety and Hazards

Orientations Futures

The use of boron in the design of drugs is fairly recent and most biological activities of these compounds have been reported over the last decade . The molecular modification by the introduction of boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities . Therefore, it is relevant to extend the studies with boronic acids in Medicinal Chemistry, in order to obtain new promising drugs shortly .

Mécanisme D'action

Target of Action

The primary target of (5-Ethyl-2-fluorophenyl)boronic acid is the formation of carbon-carbon bonds in organic synthesis . This compound is a type of organoboron reagent, which is widely used in the Suzuki-Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon-carbon bond-forming process .

Mode of Action

In the Suzuki-Miyaura cross-coupling reaction, (5-Ethyl-2-fluorophenyl)boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of an organic group from boron to palladium . The reaction conditions are exceptionally mild and tolerant of various functional groups, making (5-Ethyl-2-fluorophenyl)boronic acid a versatile reagent in organic synthesis .

Biochemical Pathways

The biochemical pathway primarily affected by (5-Ethyl-2-fluorophenyl)boronic acid is the Suzuki-Miyaura cross-coupling reaction . This reaction is a key method for forming carbon-carbon bonds, which is a fundamental process in organic chemistry . The downstream effects include the synthesis of a wide range of organic compounds, including pharmaceuticals and polymers .

Pharmacokinetics

The pharmacokinetics of (5-Ethyl-2-fluorophenyl)boronic acid are largely determined by its chemical properties. As an organoboron compound, it is relatively stable and readily prepared . These compounds are only marginally stable in water and their rate of hydrolysis is considerably accelerated at physiological ph . Therefore, the bioavailability of (5-Ethyl-2-fluorophenyl)boronic acid may be influenced by these factors .

Result of Action

The result of the action of (5-Ethyl-2-fluorophenyl)boronic acid is the formation of new carbon-carbon bonds . This enables the synthesis of a wide range of organic compounds with high precision and efficiency . The molecular and cellular effects of this compound’s action are therefore seen in the diverse array of products that can be synthesized using this reagent .

Action Environment

The action of (5-Ethyl-2-fluorophenyl)boronic acid is influenced by various environmental factors. For instance, the pH strongly influences the rate of the reaction . Moreover, the compound’s action, efficacy, and stability can be affected by the presence of water, as organoboron compounds are only marginally stable in water . Therefore, the reaction conditions must be carefully controlled to ensure the effective use of (5-Ethyl-2-fluorophenyl)boronic acid .

Propriétés

IUPAC Name |

(5-ethyl-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BFO2/c1-2-6-3-4-8(10)7(5-6)9(11)12/h3-5,11-12H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNRZJTDDHBOEBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)CC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60681738 | |

| Record name | (5-Ethyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

900175-03-3 | |

| Record name | B-(5-Ethyl-2-fluorophenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900175-03-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Ethyl-2-fluorophenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60681738 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

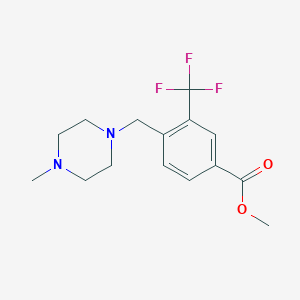

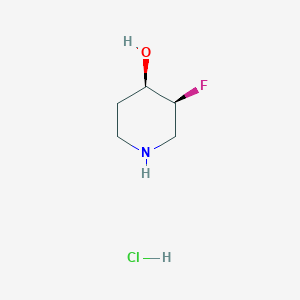

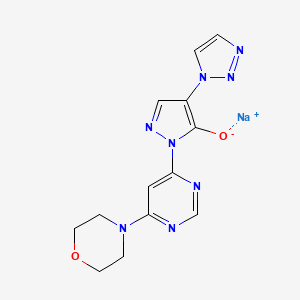

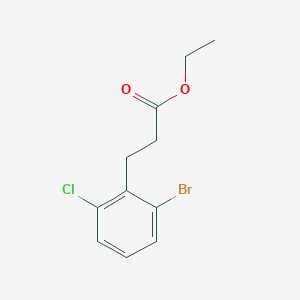

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B1454735.png)

![4-chloro-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B1454742.png)

![3-(trifluoromethyl)-6,7-dihydro[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one](/img/structure/B1454744.png)

![{4-[4-(Piperidinocarbonyl)phenyl]phenyl}acetic acid](/img/structure/B1454757.png)